molecular formula C19H26INOS B4298026 8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE

8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE

Cat. No.: B4298026
M. Wt: 443.4 g/mol
InChI Key: GENVCRXISUNFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of tert-butyl, iodophenyl, and thia-azaspiro groups contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a thiol or amine.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable aromatic compound.

    Addition of the Tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-tert-Butyl-1-oxaspiro[4.5]decan-2-one: Similar spirocyclic structure but lacks the iodophenyl and thia-azaspiro groups.

    tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains a spirocyclic core with different functional groups.

Uniqueness

8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE is unique due to the presence of the iodophenyl and thia-azaspiro groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

8-tert-butyl-4-(4-iodophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26INOS/c1-13-17(22)21(16-7-5-15(20)6-8-16)19(23-13)11-9-14(10-12-19)18(2,3)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENVCRXISUNFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2(S1)CCC(CC2)C(C)(C)C)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE
Reactant of Route 2
Reactant of Route 2
8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE
Reactant of Route 3
8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE
Reactant of Route 4
8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE
Reactant of Route 5
8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE
Reactant of Route 6
8-(TERT-BUTYL)-4-(4-IODOPHENYL)-2-METHYL-1-THIA-4-AZASPIRO[4.5]DECAN-3-ONE

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